(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-5,8H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKSSOYXXRCQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the reaction of indole derivatives with diazomethane without any catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid derivatives. For instance, research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines by disrupting cellular integrity and affecting glucose metabolism, which is crucial for cancer cell survival .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Preliminary studies suggest that this compound may provide neuroprotective benefits. Its ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative disorders such as Alzheimer’s disease.
Case Studies
Mechanism of Action
The mechanism of action of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . This compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Uniqueness
(2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific structural modifications, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse range of scientific research applications make it a valuable compound in multiple fields.
Biological Activity
(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid is a derivative of indole, a well-known heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic effects across various medical fields, including oncology, neurology, and infectious diseases. The unique structural modifications of this compound contribute to its distinct biological properties.
This compound is characterized by its indole nucleus, which is known for its ability to interact with multiple biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, which further enhances its versatility in synthetic chemistry and biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body. Indole derivatives are known to bind to various receptors with high affinity, influencing multiple biochemical pathways:
- Receptor Binding : This compound interacts with neurotransmitter receptors, potentially modulating neurotransmission and exhibiting neuroprotective effects.
- Antioxidant Activity : It has been shown to possess antioxidant properties that can protect cells from oxidative stress.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral | Exhibits potential against viral infections through inhibition of viral replication. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines; induces apoptosis in malignant cells. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Neuroprotective | Protects neuronal cells from oxidative damage and enhances cognitive functions. |
| Antimicrobial | Shows activity against various bacterial strains, indicating potential as an antibiotic. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Effects : A study found that derivatives of 2,3-dihydroindoles exhibited significant neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
- Anticancer Activity : Research demonstrated that this compound could inhibit the proliferation of various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use . For example:
- Antimicrobial Properties : The compound has been tested against several bacterial strains, showcasing notable inhibitory effects that could pave the way for new antibiotic therapies .
Q & A
Basic: What are the key considerations for optimizing the synthesis of (2-methyl-2,3-dihydro-1H-indol-1-yl)acetic acid?
Answer:
Synthesis optimization requires careful selection of reaction conditions. For indole derivatives, acylation with acetic anhydride in the presence of a base (e.g., pyridine) under reflux is common . Solvent choice (e.g., ethanol or chloroform) and neutralization steps (e.g., aqueous sodium carbonate) are critical for yield improvement. Post-reaction purification via solvent extraction (e.g., chloroform) and drying agents (e.g., anhydrous MgSO₄) ensures purity . Monitor reaction progress using TLC or HPLC to identify incomplete conversions.
Basic: How can researchers purify this compound effectively?
Answer:
Purification typically involves solvent extraction (e.g., chloroform for organic-phase separation) followed by washing with distilled water to remove polar impurities . Crystallization from a suitable solvent system (e.g., ethanol/water) enhances purity. Column chromatography with gradients of ethyl acetate/hexane may resolve structurally similar byproducts. Confirm purity via melting point analysis and NMR spectroscopy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., indole ring protons at δ 6.5–7.5 ppm) and carbonyl groups (δ ~170 ppm in ¹³C) .
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3400 cm⁻¹) .
- Mass Spectrometry (MS): Confirms molecular weight (m/z 189.214 for [M+H]⁺) and fragmentation patterns .
Advanced: How can X-ray crystallography using SHELX resolve structural ambiguities in this compound?
Answer:
SHELX software enables refinement of crystallographic data to resolve bond lengths, angles, and hydrogen-bonding networks . For this compound, high-resolution data collection (e.g., synchrotron sources) and twinning correction (via SHELXL) are critical. Validate the structure against spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
Advanced: How do DFT calculations enhance the interpretation of vibrational spectra for this compound?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes and electronic properties. Compare computed IR/Raman spectra with experimental data to assign peaks (e.g., indole ring vibrations at 1600–1400 cm⁻¹) . Discrepancies may indicate conformational flexibility or solvent effects, requiring further molecular dynamics simulations.
Advanced: What computational strategies predict the biological activity of this compound?
Answer:
Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like HIV integrase. Prepare the ligand by optimizing geometry (e.g., Gaussian09) and assign partial charges. Use crystallographic structures of proteins (e.g., PDB ID 1BL3) for docking grids. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Advanced: How should researchers address contradictory LC-MS data in metabolic studies?
Answer:
Contradictory LC-MS results (e.g., unaccounted degradation products) require:
- Isotopic labeling (e.g., ¹³C) to track metabolic pathways .
- High-resolution MS (HRMS) to distinguish isobaric compounds.
- Enzymatic inhibition assays to identify pathway bottlenecks.
- Compartmentalization studies (e.g., subcellular fractionation) if detoxification mechanisms are suspected .
Advanced: What methods evaluate the metabolic stability of this compound?
Answer:
- In vitro microsomal assays: Incubate with liver microsomes and monitor depletion via LC-MS/MS.
- CYP450 inhibition screening: Use fluorogenic substrates to identify isoform-specific interactions.
- Plasma stability tests: Assess degradation in blood plasma under physiological conditions .
Advanced: How can toxicity risks be assessed during handling?
Answer:
- Acute toxicity: Follow GHS guidelines (e.g., LD50 estimation via OECD Test 423) .
- Safety protocols: Use respiratory protection, fire-retardant clothing, and eyewash stations during synthesis .
- Waste disposal: Neutralize acidic byproducts before disposal to comply with local regulations .
Advanced: How are structural isomers differentiated in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
